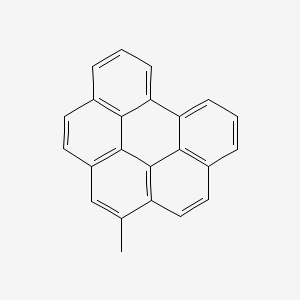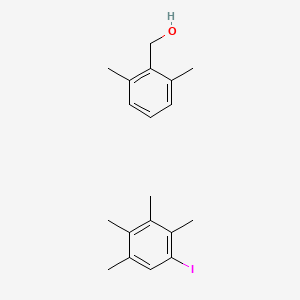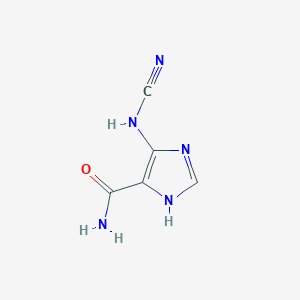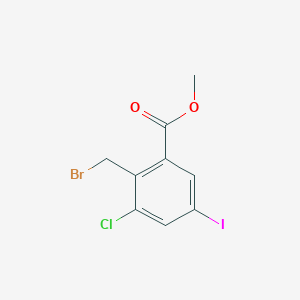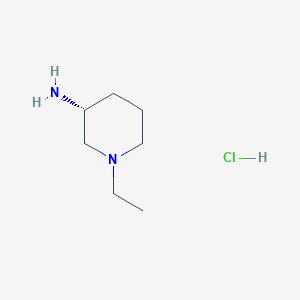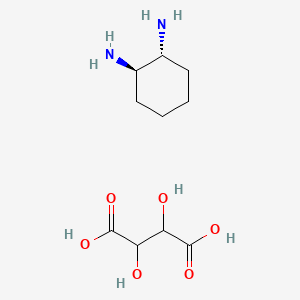
(r,r)-1,2-Diaminocyclohexane l-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r,r)-1,2-Diaminocyclohexane l-tartrate is a chiral compound that has gained significant attention in various fields of science due to its unique properties. It is a salt formed from (r,r)-1,2-diaminocyclohexane and l-tartaric acid. This compound is known for its application in asymmetric synthesis, particularly in the formation of chiral catalysts and ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (r,r)-1,2-diaminocyclohexane l-tartrate typically involves the reaction of (r,r)-1,2-diaminocyclohexane with l-tartaric acid. The reaction is carried out in an aqueous medium, where the two components are mixed and allowed to react, forming the salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction of the components .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, controlled temperature and pH conditions, and efficient mixing to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(r,r)-1,2-Diaminocyclohexane l-tartrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the reagents used .
Aplicaciones Científicas De Investigación
(r,r)-1,2-Diaminocyclohexane l-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of chiral catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (r,r)-1,2-diaminocyclohexane l-tartrate involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of chiral products by coordinating with metal catalysts. The pathways involved include the formation of chiral complexes that enhance the selectivity and efficiency of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
(s,s)-1,2-Diaminocyclohexane l-tartrate: A stereoisomer with similar properties but different spatial arrangement.
(r,r)-1,2-Diaminocyclohexane d-tartrate: Another stereoisomer with different tartaric acid configuration.
(s,s)-1,2-Diaminocyclohexane d-tartrate: A compound with both different diamine and tartaric acid configurations.
Uniqueness
(r,r)-1,2-Diaminocyclohexane l-tartrate is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to form stable chiral complexes with metal catalysts sets it apart from other similar compounds, making it a valuable tool in the production of enantiomerically pure substances .
Propiedades
Fórmula molecular |
C10H20N2O6 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(1R,2R)-cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;/m1./s1 |
Clave InChI |
GDOTUTAQOJUZOF-KGZKBUQUSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


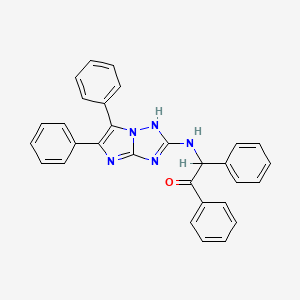
![7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12815277.png)
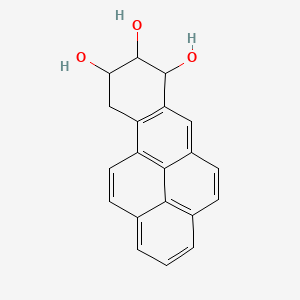
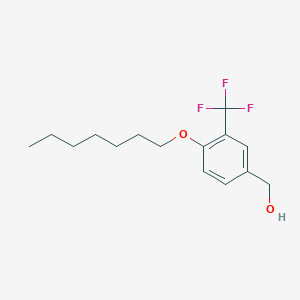
![2-amino-9-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12815290.png)
![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)
